REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([O:8][CH:9]([CH2:13][O:14][C:15](=[O:17])[CH3:16])[C:10](O)=[O:11])(=[O:7])[CH3:6]>CN(C)C=O>[C:5]([O:8][CH:9]([CH2:13][O:14][C:15](=[O:17])[CH3:16])[C:10]([Cl:3])=[O:11])(=[O:7])[CH3:6]
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Name
|
|
Quantity
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62 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)O)COC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was then stirred at ambient temperature over night
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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had been added
|
Type
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CUSTOM
|
Details
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evaporated to a syrup at a temperature ≦40° C
|
Type
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ADDITION
|
Details
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activated charcoal (0.3 g) added
|
Type
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FILTRATION
|
Details
|
The mixture was then filtered through a tight glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (10 torr)
|
Type
|
DISTILLATION
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Details
|
The oily residue was distilled in a Kugelrohr apparatus
|
Type
|
CUSTOM
|
Details
|
to give 24.6 g (68%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC(C(=O)Cl)COC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |